![molecular formula C17H18FN5OS B5592703 N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)

N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

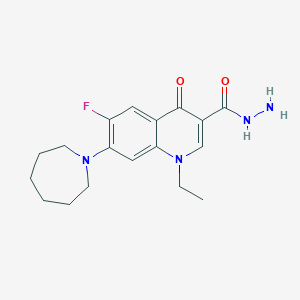

The synthesis of related quinoline and triazole derivatives often involves multi-step chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. For instance, Liu et al. (2009) discussed the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, highlighting the importance of structural modifications for enhancing inotropic activity (Liu et al., 2009).

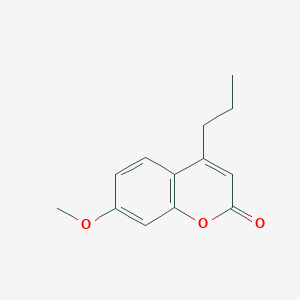

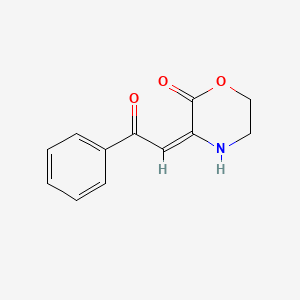

Molecular Structure Analysis

The molecular structure of compounds like N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide often features a complex arrangement of rings and functional groups. The planarity or non-planarity of these components, as well as their electronic distribution, play a crucial role in their interaction with biological targets. Studies such as the one by Goh et al. (2009) on similar triazole compounds provide insights into the importance of molecular conformation for activity (Goh et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by the presence of reactive functional groups, such as the triazole ring, which can undergo various chemical transformations. For example, the synthesis and reactivity of 8-fluoro-4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione by Edmont et al. (2003) demonstrate the potential for these compounds to participate in diverse chemical reactions, contributing to their versatility as chemical entities (Edmont et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their application in medicinal chemistry. The study of their crystal structure, as in the work by Goh et al. (2009), provides valuable information on the molecular arrangement that can affect their biological efficacy (Goh et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemical agents, is crucial for predicting the behavior of these compounds in biological systems and their potential for modification into more effective agents. Detailed studies on their synthesis and reactivity patterns, like those conducted by Edmont et al. (2003), contribute to a deeper understanding of these aspects (Edmont et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Evaluation

- A study described the synthesis of thiazolo[5,4-b]quinoline derivatives, highlighting the importance of specific substituents for antitumor activity. This research underscores the structural requirements necessary for significant antitumor activity, such as a positive charge density and conformational flexibility of the side chain (Alvarez-Ibarra et al., 1997).

Labeling and Evaluation for PET Imaging

- Novel quinoline-2-carboxamide derivatives were labeled for potential use in positron emission tomography (PET) to assess peripheral benzodiazepine type receptors in vivo, demonstrating the compound's utility in biomedical imaging (Matarrese et al., 2001).

Chemosensor for Zn2+ Monitoring

- A chemosensor based on quinoline was developed for the detection and quantification of Zn2+ in living cells and aqueous solutions, showcasing the compound's application in environmental and biological monitoring (Park et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The study of quinoline and triazole derivatives is a very active area of research, and new compounds with interesting properties are being synthesized all the time. This particular compound could potentially be of interest in a variety of fields, including medicinal chemistry, materials science, or chemical biology .

Eigenschaften

IUPAC Name |

N-[2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-8-fluoroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5OS/c1-3-23-11(2)21-22-17(23)25-10-9-19-16(24)14-8-7-12-5-4-6-13(18)15(12)20-14/h4-8H,3,9-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHAQJCLJDQBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-[(2-chloro-6-propoxy-3-quinolinyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B5592635.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)

![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)

![5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5592673.png)

![N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)

![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)

![4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one](/img/structure/B5592711.png)

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)

![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)